molecular formula C30H20Br3N3O2 B414076 (5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 330676-16-9

(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone

Cat. No.: B414076
CAS No.: 330676-16-9
M. Wt: 694.2g/mol
InChI Key: GDVJAWAHUKDIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone is a useful research compound. Its molecular formula is C30H20Br3N3O2 and its molecular weight is 694.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone , with the molecular formula C30H20Br3N3O2C_{30}H_{20}Br_3N_3O_2 and a molecular weight of approximately 694.2 g/mol, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Antimicrobial Properties

Research indicates that derivatives of furan and quinoline, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit biofilm formation in bacteria such as Escherichia coli, suggesting potential applications in combating bacterial infections and biofilm-related complications . The specific compound's structure may enhance its efficacy against various pathogens.

Enzyme Inhibition

Inhibitory effects on certain enzymes have also been reported for related compounds. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The presence of bromine atoms in the structure may enhance binding affinity to these enzymes, potentially leading to anti-inflammatory effects .

Neuroprotective Effects

Emerging research suggests that compounds containing furan and quinoline moieties may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. While direct studies on this specific compound are scarce, related compounds have demonstrated neuroprotective effects in animal models of neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various furan derivatives found that certain substitutions significantly enhanced activity against gram-positive and gram-negative bacteria. The compound's structural features suggest it may exhibit similar or enhanced activity compared to established antimicrobial agents .

Study 2: Anticancer Potential

In a comparative analysis of quinoline-based compounds, researchers observed that modifications at the 6-position significantly influenced cytotoxicity against multiple cancer cell lines. The presence of bromine substituents was associated with increased potency, indicating that this compound could be a candidate for further anticancer development.

Study 3: Enzyme Inhibition Mechanism

Research on pyrazole derivatives revealed their potential as selective COX inhibitors. The mechanism involved competitive inhibition, where these compounds bind to the active site of COX enzymes, preventing substrate access. Given the structural similarities with the compound under discussion, it is plausible that it may exhibit similar enzyme-inhibiting properties .

Summary Table of Biological Activities

Activity Description References
AntimicrobialInhibits biofilm formation in bacteria like E. coli
AnticancerInduces apoptosis in cancer cells; structural analogs show promise
Enzyme InhibitionPotential COX inhibitor; competitive inhibition mechanism
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress

Properties

IUPAC Name

(5-bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20Br3N3O2/c1-17-28(29(19-5-3-2-4-6-19)22-15-21(32)11-12-23(22)34-17)24-16-25(18-7-9-20(31)10-8-18)36(35-24)30(37)26-13-14-27(33)38-26/h2-15,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJAWAHUKDIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(O6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.